molecular formula C13H15NO5S B8033657 N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate

N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate

Cat. No. B8033657
M. Wt: 297.33 g/mol
InChI Key: RQXJCBQMBHGJAY-UHFFFAOYSA-M
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Description

“N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate” is a chemical compound that is used as a reagent for the chemical transformation of primary amines to aldehydes and ketones under extremely mild conditions .


Molecular Structure Analysis

The molecular formula of “N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate” is C13H13NO4S . The InChI Key is HSVLGIFAXFDLMU-UHFFFAOYSA-M . The SMILES representation is C[N+]1=CC=C(C=O)C=C1.[O-]S(=O)(=O)C1=CC=CC=C1 .


Chemical Reactions Analysis

“N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate” is a useful reagent for the chemical transformation of primary amines to aldehydes and ketones under extremely mild conditions .


Physical And Chemical Properties Analysis

“N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate” is sparingly soluble in water (0.27 g/L at 25°C) . The molecular weight is 297.33 . The melting point is approximately 98°C to 100°C .

Scientific Research Applications

  • Protein Modification

    It is used in site-specific protein transamination, particularly for antibody modification. For example, N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate (Rapoport's salt, RS) is effective in transamination reactions with glutamate-terminal peptides and proteins. This makes it suitable for modifying therapeutic antibodies like herceptin (Witus et al., 2013).

  • Optical Materials

    It is used in the preparation of colorless 4-amino-1-methylpyridinium benzenesulfonate salts, which are important for second-order nonlinear optics. These salts have been found to crystallize into noncentrosymmetric structures, making them valuable for optical applications (Anwar et al., 2000).

  • Anti-Cancer Research

    N-Methylpyridinium-4-carboxaldehyde benzenesulfonate derivatives, such as 4-hydrazinylphenyl benzenesulfonate, have been studied for their anti-cancer properties, specifically against breast cancer cell lines. This demonstrates the compound's potential in cancer treatment research (Prasetiawati et al., 2022).

  • Nonlinear Optical Crystals

    It's used in developing organic nonlinear optical crystals. For example, N-Methylpyridinium-based salts are compared with other organic crystals for their second-order optical nonlinearity and potential applications in terahertz photonic applications (Lee et al., 2016).

  • Bioconjugation Techniques

    It plays a role in optimizing bioconjugation methods, such as modifying the N-terminus of proteins for the creation of protein-based materials. Research indicates that it can modify proteins without affecting their functionality, as demonstrated with a cellulase enzyme from Pyrococcus horikoshii (Palla et al., 2015).

  • Photophysical Properties in Micelles

    Its salts have been studied for their photophysical properties in anionic micelles, indicating their potential use in DNA binding for antitumor purposes. This research highlights its role in understanding the behavior of molecules in non-homogeneous environments (Cesaretti et al., 2015).

properties

IUPAC Name

benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.C6H6O3S.H2O/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6;/h2-6H,1H3;1-5H,(H,7,8,9);1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXJCBQMBHGJAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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